molecular formula C7H7N3O2 B11766298 7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Cat. No.: B11766298
M. Wt: 165.15 g/mol
InChI Key: IUDZVMAVOPKMLT-UHFFFAOYSA-N
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Description

7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with triazine precursors in the presence of catalysts and solvents. For example, pyrrole can be reacted with chloramine and formamidine acetate to yield the desired triazine compound .

Industrial Production Methods

Industrial production of this compound often involves scalable methodologies that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions.

    Medicine: This compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as a kinase inhibitor, affecting signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as:

Uniqueness

7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other derivatives.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

7-methyl-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione

InChI

InChI=1S/C7H7N3O2/c1-4-2-3-5-6(11)8-7(12)9-10(4)5/h2-3H,1H3,(H2,8,9,11,12)

InChI Key

IUDZVMAVOPKMLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2N1NC(=O)NC2=O

Origin of Product

United States

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